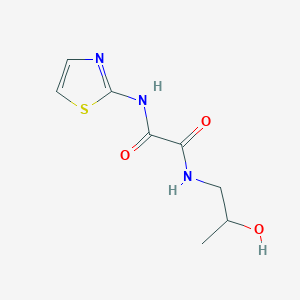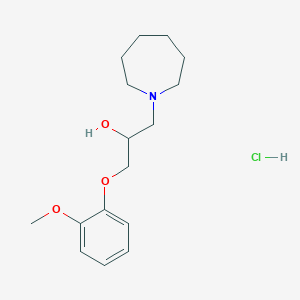
Diethyl (4-fluorobenzoyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-fluorobenzoyl)malonate is an organic compound with the molecular formula C14H15FO5. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-fluorobenzoyl group and two ethyl ester groups. This compound is used in various chemical syntheses due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl (4-fluorobenzoyl)malonate can be synthesized through the alkylation of diethyl malonate with 4-fluorobenzoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol. The general reaction scheme is as follows:
Diethyl malonate+4-fluorobenzoyl chlorideNaOEtDiethyl (4-fluorobenzoyl)malonate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Diethyl (4-fluorobenzoyl)malonate can undergo nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted benzoyl derivatives.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid for hydrolysis.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Hydrolysis: Produces 4-fluorobenzoylmalonic acid.
Decarboxylation: Produces 4-fluorobenzoyl derivatives.
Applications De Recherche Scientifique
Diethyl (4-fluorobenzoyl)malonate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl (4-fluorobenzoyl)malonate involves its reactivity as an ester and its ability to undergo nucleophilic substitution and hydrolysis. The compound can interact with various molecular targets, including enzymes that catalyze ester hydrolysis. The presence of the 4-fluorobenzoyl group can influence its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Diethyl malonate: Lacks the 4-fluorobenzoyl group, making it less reactive in certain substitution reactions.
Diethyl benzoylmalonate: Similar structure but without the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness: Diethyl (4-fluorobenzoyl)malonate is unique due to the presence of the 4-fluorobenzoyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
diethyl 2-(4-fluorobenzoyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO5/c1-3-19-13(17)11(14(18)20-4-2)12(16)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGLMZDXUGIPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=C(C=C1)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B2736665.png)
![1-[(4-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2736668.png)
![rac-tert-butyl(4aR,7aS)-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B2736670.png)
![2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid](/img/structure/B2736671.png)
![4-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2736672.png)

![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2736675.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2736678.png)
![3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2736680.png)
![N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B2736681.png)


![butyl 4-{8,10-dioxo-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-yl}benzoate](/img/structure/B2736688.png)
